molecular formula C13H11NOS B2910221 N-[2-(Phenylsulfanyl)phenyl]formamide CAS No. 1489-24-3

N-[2-(Phenylsulfanyl)phenyl]formamide

Cat. No.: B2910221
CAS No.: 1489-24-3
M. Wt: 229.3
InChI Key: PCKHZXTZQHZRSN-UHFFFAOYSA-N
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Description

N-[2-(Phenylsulfanyl)phenyl]formamide is a chemical compound with the CAS registry number 1489-24-3 . It has a molecular formula of C13H11NOS and a molecular weight of 229.30 g/mol . This compound is offered for research and development purposes. Please note that the specific research applications, mechanism of action, and detailed safety information for this compound are not fully detailed in the available sources. Researchers are encouraged to consult the relevant safety data sheet and scientific literature for further information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-phenylsulfanylphenyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c15-10-14-12-8-4-5-9-13(12)16-11-6-2-1-3-7-11/h1-10H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKHZXTZQHZRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 Phenylsulfanyl Phenyl Formamide and Its Derivatives

Direct Synthesis Strategies for N-[2-(Phenylsulfanyl)phenyl]formamide

The direct synthesis of this compound predominantly relies on the formation of the formamide (B127407) linkage with the pre-formed 2-(phenylsulfanyl)aniline backbone. Key strategies include the formylation of the primary amine and nucleophilic substitution approaches to construct the core structure.

Formylation Reactions of Phenylsulfanyl Anilines

A common and straightforward method for the synthesis of this compound is the N-formylation of 2-(phenylsulfanyl)aniline. This transformation can be achieved using various formylating agents, with formic acid being one of the most widely used reagents. The reaction typically involves heating the aniline (B41778) derivative with formic acid, often in a solvent such as toluene, with azeotropic removal of water to drive the reaction to completion. tandfonline.comnih.gov Catalyst-free methods have also been reported, where heating a neat mixture of the amine and formic acid affords the desired formamide in good yield. academie-sciences.fr

The efficiency of the formylation can be influenced by the presence of catalysts. For instance, the use of a deep eutectic solvent like [ChCl][ZnCl2]2 can act as both a solvent and a catalyst system for the formylation of anilines with either formamide or formic acid. nih.gov Additionally, solid-supported catalysts and other Lewis acids have been employed to facilitate the N-formylation of a variety of anilines, often providing high yields under mild conditions. nih.gov

Table 1: Examples of N-Formylation of Substituted Anilines with Formic Acid This table presents data from studies on various substituted anilines, illustrating the general applicability of the formylation reaction.

EntryAniline DerivativeReaction ConditionsYield (%)Reference
1AnilineFormic acid, neat, 60°C95 tandfonline.com
24-MethylanilineFormic acid, neat, 60°C97 tandfonline.com
34-MethoxyanilineFormic acid, neat, 60°C96 tandfonline.com
44-ChloroanilineFormic acid, neat, 60°C92 tandfonline.com
52-NitroanilineFormic acid, neat, 60°C85 researchgate.net
6AnilineFormic acid, [Bmim]BF4, ultrasound99 researchgate.net

Another versatile formylating agent is N,N-dimethylformamide (DMF). In the Vilsmeier-Haack reaction, DMF in the presence of an activating agent like phosphorus oxychloride (POCl3) or oxalyl chloride forms the Vilsmeier reagent, which can then formylate primary amines. guidechem.comwikipedia.org This method is particularly useful for electron-rich aromatic amines.

Nucleophilic Substitution Approaches

An alternative strategy to synthesize the core structure of this compound involves the formation of the carbon-sulfur bond via a nucleophilic aromatic substitution (SNA) reaction. This approach typically begins with an ortho-substituted aniline derivative bearing a suitable leaving group, such as a halogen. For example, 2-chloroaniline (B154045) or 2-fluoroaniline (B146934) can react with a thiophenolate salt, generated from thiophenol and a base, to yield 2-(phenylsulfanyl)aniline. This intermediate is then subjected to a formylation reaction as described in the previous section to afford the final product.

The success of the SNA reaction is often dependent on the electronic nature of the aromatic ring, with electron-withdrawing groups ortho or para to the leaving group generally accelerating the reaction. While the amino group of the aniline is activating, the reaction conditions can be optimized to favor the desired C-S bond formation.

Synthesis of this compound Derivatives and Analogues

The structural diversity of this compound can be expanded by modifying different parts of the molecule. These modifications can be introduced either by derivatizing the parent compound or by starting from appropriately substituted precursors.

Modifications at the Formamide Moiety

The formamide nitrogen of this compound can be a site for further functionalization, most commonly through N-alkylation. This can be achieved by deprotonating the formamide with a suitable base, such as sodium hydride, followed by reaction with an alkyl halide. rsc.org This method allows for the introduction of a variety of alkyl or substituted alkyl groups onto the nitrogen atom, leading to N,N-disubstituted amide derivatives. The choice of base and solvent is critical to ensure efficient deprotonation and subsequent alkylation without promoting side reactions.

Derivatization of the Phenylsulfanyl Group

The sulfur atom in the phenylsulfanyl group is susceptible to oxidation, providing a route to derivatives with different oxidation states. Treatment of this compound with mild oxidizing agents, such as hydrogen peroxide in acetic acid, can lead to the corresponding sulfoxide (B87167), N-[2-(phenylsulfinyl)phenyl]formamide. The use of stronger oxidizing agents, like potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (mCPBA), can further oxidize the sulfur to the sulfone, yielding N-[2-(phenylsulfonyl)phenyl]formamide. These transformations can significantly alter the electronic and steric properties of the molecule.

Substitution on the Phenyl Rings

Introducing substituents onto the phenyl rings of this compound can be accomplished through two main strategies: electrophilic aromatic substitution on the pre-formed molecule or by starting with substituted precursors.

Direct electrophilic aromatic substitution on this compound is expected to be directed by the existing functional groups. The formamido group is an ortho, para-director, while the phenylsulfanyl group is also an ortho, para-directing group. The interplay of these directing effects will determine the regioselectivity of reactions such as halogenation, nitration, or Friedel-Crafts reactions. libretexts.org

A more regioselective approach involves the synthesis of the desired substituted derivatives from appropriately functionalized starting materials. For instance, a substituted 2-aminophenol (B121084) can be converted to a substituted 2-aminothiophenol, which can then be reacted with a substituted aryl halide. Alternatively, a substituted aniline can be formylated and then subjected to a C-S coupling reaction. This building-block approach allows for precise control over the placement of substituents on either of the phenyl rings. For example, halogen-substituted N-phenylbenzimidazoles have been synthesized by condensing N-phenyl-o-phenylenediamine with halogen-substituted benzaldehydes, showcasing the feasibility of incorporating halogens into similar diaryl systems. mdpi.com

Catalytic Systems in this compound Synthesis

The introduction of a formyl group onto the nitrogen atom of 2-(phenylsulfanyl)aniline is the key step in the synthesis of this compound. This can be accomplished using various formylating agents, with the choice of catalyst being crucial for the reaction's success. The catalytic systems employed are diverse, ranging from transition metal complexes to simple Lewis acids and metal-free organocatalysts.

Transition metal catalysts are highly effective in promoting the N-formylation of anilines. These catalysts can activate the formylating agent or the amine, facilitating the reaction under mild conditions.

Recent research has highlighted the use of bimetallic nanoparticles as efficient catalysts. For instance, bimetallic AuPd–Fe3O4 nanoparticles have been successfully used for the N-formylation of secondary amines using methanol (B129727) as the formyl source and oxygen as an external oxidant at room temperature. nih.gov The synergistic effect between gold and palladium enhances the catalytic activity compared to the individual metals. nih.gov The Fe3O4 support allows for easy magnetic separation and recycling of the catalyst. nih.gov While this study focused on secondary amines, the principles can be extended to primary anilines like 2-(phenylsulfanyl)aniline.

Zinc-based catalysts have also shown promise. A modified Merrifield resin-supported zinc complex, Zn(Meri-Ald-Py), has been utilized for the N-formylation of various aromatic amines with formic acid. researchgate.net This heterogeneous catalyst allows for easy recovery and reuse, aligning with green chemistry principles. The reaction proceeds efficiently, affording good to excellent yields of the corresponding formamides. researchgate.net

Another approach involves the use of manganese catalysts with oxalic acid dihydrate as a carbon monoxide surrogate. researchgate.net This method provides a safer alternative to using gaseous carbon monoxide and has been effective for the N-formylation of a range of anilines. researchgate.net

The table below summarizes representative examples of transition metal-catalyzed N-formylation of anilines.

CatalystFormyl SourceSubstrateYield (%)Reference
AuPd–Fe3O4Methanol/O2N-methyl-1-phenylmethanamine84 nih.gov
Zn(Meri-Ald-Py)Formic AcidAniline98 researchgate.net
ManganeseOxalic Acid DihydrateAnilineUp to 98 researchgate.net

Lewis acids are effective catalysts for the N-formylation of anilines, typically with formic acid as the formylating agent. The Lewis acid activates the formic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

A variety of Lewis acids have been explored for this transformation. Common examples include zinc chloride (ZnCl2), tin(II) chloride (SnCl2), lanthanum(III) chloride (LaCl3), and lanthanum(III) triflate (La(OTf)3). researchgate.net These catalysts are generally inexpensive and readily available. Reactions are often carried out under solvent-free conditions, which is environmentally advantageous. mdpi.com

Zinc oxide (ZnO), a heterogeneous Lewis acid catalyst, has also been employed for the N-formylation of aromatic and aliphatic amines with formic acid. mdpi.com The use of a solid catalyst simplifies the work-up procedure, as it can be removed by filtration and potentially reused. mdpi.com

Indium has been reported as an effective catalyst for the N-formylation of anilines and other amines with formic acid under solvent-free conditions. mdpi.com The reaction proceeds at elevated temperatures to give good to excellent yields of the desired formamides. mdpi.com

The following table presents examples of Lewis acid-catalyzed N-formylation of anilines.

CatalystFormyl SourceSubstrateYield (%)Reference
ZnCl2Formic AcidAniline>90 researchgate.net
ZnOFormic AcidAniline95 mdpi.com
IndiumFormic AcidAniline94 mdpi.com

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for N-formylation. This approach avoids the potential for metal contamination in the final product, which is particularly important in pharmaceutical applications.

Iodine has been shown to be a highly efficient catalyst for the N-formylation of amines with formic acid under solvent-free conditions. researchgate.net The reaction proceeds smoothly at elevated temperatures, providing the desired formamides in high yields. researchgate.net

Heterogeneous organocatalysts, such as the ion-exchange resin Amberlite IR-120, have also been successfully used. mdpi.com These solid-supported catalysts are easily separable from the reaction mixture and can be reused multiple times without a significant loss of activity. mdpi.com The reactions can often be accelerated using microwave irradiation. mdpi.com

A patent has described a method for preparing N-(2-formylphenyl) N-substituted formamide derivatives using visible light catalysis, which can be considered a form of organocatalysis if an organic photosensitizer is used. nus.edu.sg This method is highlighted for being environmentally friendly and highly efficient. nus.edu.sg

The table below provides examples of organocatalyzed N-formylation of anilines.

CatalystFormyl SourceSubstrateYield (%)Reference
IodineFormic AcidAniline98 researchgate.net
Amberlite IR-120Formic AcidAniline97 mdpi.com

Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are increasingly being integrated into the development of synthetic methodologies for N-formamides, including this compound. The goal is to design processes that are more environmentally friendly, safer, and more efficient in their use of resources.

A key aspect of green N-formylation is the use of solvent-free (neat) reaction conditions. scholarsresearchlibrary.com This eliminates the need for potentially hazardous organic solvents, reduces waste, and simplifies the purification process. Many of the catalytic systems described above, including those using Lewis acids and organocatalysts, can be performed without a solvent. mdpi.comscholarsresearchlibrary.com

The use of visible light as an energy source is another green approach. researchgate.net Photochemical reactions can often be carried out at room temperature, reducing the energy consumption associated with heating. A catalyst- and solvent-free N-formylation of anilines using visible light has been reported, offering a very clean and efficient method. researchgate.net

The choice of formylating agent is also critical from a green chemistry perspective. While formic acid is commonly used, there is growing interest in using carbon dioxide (CO2) as a renewable and non-toxic C1 source for N-formylation. rsc.orgrsc.org This approach contributes to the chemical recycling of CO2. rsc.org The reaction typically requires a reducing agent, such as a hydrosilane, and a suitable catalyst. rsc.org

Furthermore, the development of synthetic routes with high atom economy is a central tenet of green chemistry. N-formylation reactions that proceed with high yields and minimal byproduct formation are considered more atom-economical.

Mechanistic Investigations of Reactions Involving N 2 Phenylsulfanyl Phenyl Formamide

Reaction Pathway Elucidation

The conversion of N-[2-(Phenylsulfanyl)phenyl]formamide to phenothiazine (B1677639) is a complex process that involves the formation of a new carbon-nitrogen bond and the subsequent loss of a formyl group. The elucidation of this reaction pathway requires a detailed analysis of the roles of the constituent functional groups and the identification of plausible intermediates and transition states.

The reactivity of this compound is governed by the interplay of its three key functional groups: the formamide (B127407), the secondary amine, and the phenylsulfanyl moiety.

Formamide Group (-NHCHO): The formyl group is a crucial component in the cyclization reaction. It can act as a protecting group for the amine, preventing unwanted side reactions. More importantly, the carbonyl oxygen can be protonated under acidic conditions, which enhances the electrophilicity of the formyl carbon. The nature of the N-substituent on the formamide can influence the reactivity; for instance, N-acylphenothiazine derivatives have been studied for their distinct photophysical properties. nih.gov

Secondary Amine (-NH-): The secondary amine is the nucleophilic center that initiates the key bond-forming step in the cyclization reaction. Its nucleophilicity is modulated by the electronic effects of the substituents on the phenyl ring. The N-H bond in phenothiazine derivatives is known to be active and can be a site for further functionalization. rsc.org

Phenylsulfanyl Group (-S-Ph): The sulfur atom in the phenylsulfanyl group plays a dual role. Its lone pair of electrons can participate in resonance, influencing the electron density of the aromatic ring. In the context of cyclization, the sulfur atom can also be a site of oxidation, potentially leading to sulfoxide (B87167) derivatives which exhibit altered electronic and photophysical properties. nih.gov The presence of the phenylsulfanyl group is a prerequisite for the formation of the phenothiazine tricycle.

While direct experimental observation of intermediates and transition states for the cyclization of this compound is scarce, plausible species can be proposed based on related reactions and computational studies. The reaction is typically acid-catalyzed.

A proposed mechanistic pathway can be outlined as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the formyl carbonyl oxygen, which increases the electrophilicity of the formyl carbon.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the secondary amine nitrogen attacks the activated formyl carbon. This step is likely the rate-determining step and involves a six-membered transition state. Computational studies on analogous systems, such as the cyclization of N-aryl-2-(2-aminophenyl)alkylamides, suggest a concerted attack by the neutral amine followed by proton transfer. nih.gov

Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate.

Elimination of Water: Subsequent proton transfers and the elimination of a water molecule lead to the formation of a cyclized cationic intermediate.

Deprotonation and Rearomatization: Finally, deprotonation of the nitrogen atom and subsequent tautomerization would lead to the formation of the aromatic phenothiazine ring system and the release of formic acid or a related species.

Density Functional Theory (DFT) calculations on related systems have been employed to investigate the geometries and energies of stationary points along the reaction pathway, providing insights into the feasibility of different mechanistic possibilities. For instance, DFT studies on phenothiazine derivatives have been used to understand their structural and electronic properties. nih.gov

Kinetic and Thermodynamic Studies

Quantitative understanding of reaction rates and energy changes is crucial for optimizing reaction conditions and predicting product distributions.

Limited specific kinetic data is available for the cyclization of this compound. However, studies on the cyclization of analogous N-aryl-2-(2-aminophenyl)alkylamides have shown that the reaction is subject to general acid catalysis. nih.gov The pseudo-first-order rate coefficients for these reactions were found to be dependent on the steric bulk adjacent to the amide, a concept termed 'stereopopulation control'. nih.gov

A hypothetical kinetic study for the conversion of this compound to phenothiazine could involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques like HPLC or NMR spectroscopy. The data could be used to determine the rate law and the activation parameters of the reaction.

Parameter Hypothetical Value for Cyclization Significance
Rate Constant (k)To be determined experimentallyQuantifies the reaction rate under specific conditions.
Activation Energy (Ea)Expected to be moderateThe energy barrier that must be overcome for the reaction to occur.
Enthalpy of Activation (ΔH‡)Likely positiveThe change in heat content in going from reactants to the transition state.
Entropy of Activation (ΔS‡)Likely negativeReflects the change in disorder in forming the transition state; a negative value would be expected for a cyclization reaction due to the loss of rotational freedom.
Thermodynamic Parameter Expected Sign for Cyclization Rationale
Enthalpy Change (ΔH)NegativeFormation of a stable, conjugated ring system is typically an exothermic process.
Entropy Change (ΔS)NegativeThe conversion of a flexible acyclic molecule to a rigid tricyclic system results in a decrease in entropy.
Gibbs Free Energy Change (ΔG)NegativeThe favorable enthalpy change is expected to outweigh the unfavorable entropy change, making the reaction spontaneous.

Computational studies could provide estimates for these thermodynamic parameters.

Stereochemical Aspects of Derivatization Reactions

While this compound itself is achiral, its derivatization can introduce stereocenters, leading to stereoisomers. The stereochemical outcome of such reactions is a critical aspect of their mechanistic investigation.

For instance, if the phenyl rings were appropriately substituted to introduce chirality, the cyclization to phenothiazine could potentially proceed with some degree of stereocontrol, leading to the formation of enantiomerically or diastereomerically enriched products. The facial selectivity of the intramolecular nucleophilic attack would be influenced by the steric and electronic properties of the substituents.

Furthermore, reactions at the sulfur atom, such as oxidation to a sulfoxide, would create a stereocenter at the sulfur atom. The stereoselectivity of such an oxidation would depend on the nature of the oxidizing agent and the steric environment around the sulfur.

In the broader context of phenothiazine chemistry, the synthesis of chiral derivatives is of significant interest due to their potential applications in asymmetric catalysis and as chiral probes.

Computational Chemistry Approaches to N 2 Phenylsulfanyl Phenyl Formamide

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has been a primary tool for investigating the intricacies of N-[2-(Phenylsulfanyl)phenyl]formamide. These studies have provided fundamental insights into its preferred spatial arrangement and electronic character.

Geometry Optimization and Conformational Analysis

Theoretical calculations have been employed to determine the most stable three-dimensional structure of this compound. Using the B3LYP functional with the 6-311G(d,p) basis set, researchers have optimized the molecule's geometry. The results from this computational optimization show a strong correlation with experimental data obtained from X-ray crystallography, validating the accuracy of the theoretical model.

Key structural parameters, including bond lengths and angles, have been calculated. For instance, the C-S bond distances were calculated to be approximately 1.783 Å and 1.785 Å, and the C-N bond lengths were found to be around 1.353 Å and 1.417 Å. These computed values are in close agreement with the experimentally determined crystal structure.

A notable feature of the molecule's conformation is the presence of an intramolecular hydrogen bond. This bond, occurring between the formyl hydrogen and the sulfur atom (CHO···S), plays a significant role in stabilizing the molecule's planar conformation. The planarity of the molecule is further confirmed by the calculated dihedral angles.

Selected Optimized Geometrical Parameters
ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))Experimental Value (X-ray)
Bond Length (Å)S1-C11.7831.775(2)
Bond Length (Å)S1-C71.7851.770(2)
Bond Length (Å)N1-C61.4171.415(3)
Bond Length (Å)N1-C131.3531.340(3)
Bond Angle (°)C1-S1-C7103.7104.10(11)
Bond Angle (°)C6-N1-C13127.1127.4(2)

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is an indicator of molecular stability.

For this compound, DFT calculations have determined the energies of these orbitals. The HOMO is primarily located on the aniline (B41778) ring and the sulfur atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the formyl group and the adjacent phenyl ring, suggesting these areas are susceptible to nucleophilic attack.

The calculated HOMO and LUMO energies allow for the determination of various global reactivity descriptors. The small energy gap calculated for this molecule suggests a high degree of chemical reactivity and charge transfer possibilities within the structure.

Calculated FMO Properties
ParameterValue (eV)
HOMO Energy-6.02
LUMO Energy-1.24
Energy Gap (ΔE)4.78

Electrostatic Potential Surfaces (MEP) and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color spectrum to represent different potential values.

In the case of this compound, the MEP analysis reveals that the most negative potential (indicated by red and yellow colors) is concentrated around the oxygen atom of the formyl group. This region signifies the most likely site for an electrophilic attack. The areas of positive potential (indicated by blue) are primarily located around the N-H and C-H protons, identifying them as potential sites for nucleophilic interaction. The MEP analysis corroborates the predictions made by FMO theory, providing a more visual representation of the molecule's reactive sites.

Molecular Dynamics Simulations

Based on the available scientific literature, there are no specific studies focused on the molecular dynamics simulations of this compound. Such simulations would be useful for understanding the dynamic behavior of the molecule over time, including conformational changes and interactions with solvents or other molecules.

Quantum Chemical Calculations of Spectroscopic Parameters

While DFT is often used to predict spectroscopic parameters, detailed and dedicated computational studies on the NMR, IR, and UV-Vis spectra of this compound are not extensively reported in the available literature. The primary study does mention a comparison of calculated IR frequencies with experimental data, noting good agreement for key vibrational modes like the N-H and C=O stretching frequencies after applying a scaling factor. However, a comprehensive computational analysis across a range of spectroscopic techniques is not available.

Reaction Mechanism Studies Using Computational Methods

There is a lack of published research detailing the use of computational methods to investigate the reaction mechanisms involving this compound. Such studies would typically involve calculating transition state energies and reaction pathways to elucidate how the molecule participates in chemical transformations.

Advanced Spectroscopic and Analytical Characterization Techniques for N 2 Phenylsulfanyl Phenyl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of N-[2-(Phenylsulfanyl)phenyl]formamide in solution. By analyzing one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, confirming the connectivity and spatial relationships of the atoms.

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to its unique structural fragments: the formyl group, the substituted aminophenyl ring, and the unsubstituted sulfanylphenyl ring. Due to the restricted rotation around the amide C-N bond, it is common for formamides to exist as a mixture of cis and trans conformers (rotamers) in solution, which can lead to the observation of two distinct sets of signals for the formyl proton and adjacent aromatic protons.

¹H NMR Spectroscopy: The proton spectrum is characterized by distinct regions. The formyl proton (N-CHO) is expected to appear significantly downfield, typically in the range of 8.2-8.7 ppm, often as two separate singlets or doublets (due to coupling with the N-H proton) corresponding to the cis and trans rotamers. The amide proton (N-H) signal would also be downfield, likely between 8.0 and 9.5 ppm, and its appearance (broad or sharp) and coupling would depend on the solvent, concentration, and conformational exchange rate. The nine aromatic protons will resonate in the 7.0-7.8 ppm region. The protons on the phenylsulfanyl ring typically appear as a complex multiplet, while the four protons on the ortho-substituted aminophenyl ring will show a distinct pattern of multiplets reflecting their substitution.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The formyl carbonyl carbon (C=O) is a key indicator, resonating in the deshielded region of 160-165 ppm. umich.edu The aromatic region (115-150 ppm) will show twelve distinct signals for the twelve aromatic carbons. The carbon atoms directly bonded to sulfur (C-S) and nitrogen (C-N) are particularly informative, with expected chemical shifts around 130-140 ppm. oregonstate.edu Quaternary carbons often show weaker signals. The specific chemical shifts are influenced by the electron-donating nature of the amino group and the electron-withdrawing/donating character of the phenylsulfanyl group. chemicalbook.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CHO~ 8.4 (major rotamer), ~8.2 (minor rotamer)~ 162.5
NH~ 9.0 (broad singlet)-
C1' (C-N)-~ 138.0
C2' (C-S)-~ 131.0
C3'-C6'~ 7.2 - 7.6 (multiplets)~ 124.0 - 130.0
C1'' (C-S)-~ 135.0
C2''/C6''~ 7.4 - 7.5 (multiplet)~ 132.0
C3''/C5''~ 7.2 - 7.3 (multiplet)~ 129.5
C4''~ 7.1 - 7.2 (multiplet)~ 127.0

Note: These are estimated values based on data from analogous compounds like formanilide (B94145) and diphenyl sulfide (B99878). Actual values may vary depending on the solvent and experimental conditions.


2D NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C signals and confirming the molecule's constitution. core.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would be used to trace the connectivity within the aromatic rings, for example, by showing correlations between adjacent protons (e.g., H3' to H4', H4' to H5', etc.) on the substituted phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, each aromatic C-H group would produce a cross-peak, linking its ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) couplings between protons and carbons. This is vital for connecting different fragments of the molecule. Key expected correlations would include the formyl proton (CHO) to the C1' carbon of the phenyl ring, and the amide proton (NH) to both the formyl carbon and the C1' and C6' carbons, confirming the formamide (B127407) linkage. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. A key application would be to distinguish between cis and trans rotamers by observing a cross-peak between the formyl proton and the H-6' proton of the phenyl ring, which is expected only in the trans conformation where these protons are spatially proximate.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The nominal molecular weight is 229.29 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₁₃H₁₁NOS).

Under electron ionization (EI), the molecular ion (M⁺˙) at m/z 229 would be expected. The fragmentation is likely to proceed through several characteristic pathways for amides and thioethers: libretexts.org

Loss of the formyl group: Cleavage of the C-N bond can lead to the loss of a formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da) after rearrangement, resulting in a prominent fragment ion corresponding to 2-aminodiphenyl sulfide at m/z 200 or 201. nih.gov

Cleavage of the C-S bond: Scission of the carbon-sulfur bond could lead to the loss of a phenyl radical (•C₆H₅, 77 Da) or a thiophenyl radical (•SC₆H₅, 109 Da), generating ions at m/z 152 or m/z 120, respectively.

Amide bond cleavage: A characteristic fragmentation for N-phenyl amides is the formation of the anilino radical cation or related ions. nist.gov

Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound
m/z ValueProposed Fragment IdentityFragmentation Pathway
229[M]⁺˙ (Molecular Ion)C₁₃H₁₁NOS⁺˙
201[M - CO]⁺˙Loss of carbon monoxide
200[M - CHO]⁺Loss of formyl radical
120[C₇H₆N]⁺Cleavage of C-S bond
109[C₆H₅S]⁺Cleavage of C-N bond
93[C₆H₅NH₂]⁺˙Rearrangement and cleavage
77[C₆H₅]⁺Phenyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in this compound. mdpi.comamericanpharmaceuticalreview.com The spectra are characterized by absorption or scattering bands corresponding to specific bond vibrations.

N-H Stretch: A sharp to moderately broad absorption band is expected in the IR spectrum between 3200 and 3300 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amide. znaturforsch.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹, while the aldehydic C-H stretch of the formyl group is expected as a weaker band around 2850-2900 cm⁻¹.

C=O Stretch (Amide I band): A very strong and sharp absorption band in the IR spectrum, typically between 1670 and 1700 cm⁻¹, is characteristic of the carbonyl (C=O) stretch. rsc.org This is one of the most prominent peaks in the spectrum.

N-H Bend and C-N Stretch (Amide II band): This band, resulting from a coupling of N-H bending and C-N stretching, appears as a strong absorption in the range of 1520-1550 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-S Stretch: The C-S stretching vibration is expected to produce a weak to medium intensity band in the fingerprint region, typically around 600-800 cm⁻¹. mdpi.com

Raman spectroscopy would provide complementary information, often being more sensitive to the symmetric vibrations of the non-polar phenyl rings and the C-S bond.

Interactive Table: Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IR Intensity
N-H StretchAmide (N-H)3200 - 3300Medium-Strong
C-H StretchAromatic3000 - 3100Medium
C-H StretchFormyl (CHO)2850 - 2900Weak
C=O Stretch (Amide I)Amide (C=O)1670 - 1700Very Strong
N-H Bend (Amide II)Amide (N-H)1520 - 1550Strong
C=C StretchAromatic Ring1450 - 1600Medium-Strong
C-S StretchThioether (C-S)600 - 800Weak-Medium

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a compound, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as formanilide, allows for well-founded predictions. nih.gov

The molecule is expected to be non-planar, with significant twist angles between the planes of the two phenyl rings and around the C-S and C-N bonds. In the solid state, a key structural feature would be intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen atom (C=O) of a neighboring molecule. This N-H···O interaction would likely lead to the formation of one-dimensional chains or tapes within the crystal lattice. nih.goveurjchem.com

Synthetic Applications and Transformations of N 2 Phenylsulfanyl Phenyl Formamide

Umpolung Reactivity in Organic Transformations

Umpolung, or the reversal of polarity, is a powerful strategy in organic synthesis that allows for the formation of bonds that are not accessible through conventional reactivity. In this context, the formamide (B127407) group of N-[2-(Phenylsulfanyl)phenyl]formamide could theoretically be a target for umpolung strategies. Typically, the carbonyl carbon of a formamide is electrophilic. An umpolung approach would seek to make this carbon nucleophilic, effectively creating a formyl anion equivalent.

While general methods for the umpolung of amides exist, no specific studies demonstrating this reactivity with this compound have been found. nih.govresearchgate.net Such a transformation would likely involve deprotonation at the formyl carbon, a challenging step due to the acidity of the N-H proton, or the use of specific reagents to generate a masked formyl anion. The phenylsulfanyl group, with its potential for electronic effects and coordination to metal catalysts, could influence the feasibility of such a reaction, but this remains speculative without experimental data.

Precursor for Advanced Organic Materials

The structure of this compound contains elements—a sulfur linkage and an aromatic system—that are often found in advanced organic materials such as conductive polymers and components for Organic Light-Emitting Diodes (OLEDs). google.comresearchgate.net The sulfur atom can enhance intermolecular interactions and charge transport properties, while the aromatic rings provide a rigid backbone.

Theoretically, this compound could serve as a monomer precursor for polymerization. For instance, oxidative polymerization could potentially link aromatic units. However, the formamide group would likely require modification or removal to facilitate such a process. There is no available research detailing the use of this compound in the synthesis of conductive polymers, OLEDs, or other advanced organic materials.

Design and Synthesis of Structurally Complex Architectures

This compound could be envisioned as a starting material for the synthesis of more complex molecular architectures, particularly heterocyclic and polycyclic aromatic systems. nih.gov Intramolecular cyclization reactions are a common strategy for building such structures.

For example, a Friedel-Crafts-type reaction could potentially lead to the formation of a phenothiazine (B1677639) derivative, a core structure found in many pharmaceuticals and dyes. This would likely require activation of the formamide group and appropriate reaction conditions to promote cyclization onto the adjacent phenyl ring. Other potential transformations could involve reactions that utilize the ortho-relationship of the formamide and phenylsulfanyl groups to construct novel ring systems. However, no specific examples of such cyclization or other synthetic transformations starting from this compound have been documented in the literature.

Stability and Degradation Pathways of N 2 Phenylsulfanyl Phenyl Formamide

Hydrolytic Stability and Mechanism

The hydrolytic stability of N-[2-(Phenylsulfanyl)phenyl]formamide is primarily governed by the reactivity of the formamide (B127407) group. Amide bonds are generally stable, but can undergo hydrolysis under both acidic and basic conditions. solubilityofthings.comfiveable.me The reaction results in the cleavage of the amide bond to yield a carboxylic acid and an amine.

Under acidic conditions, the carbonyl oxygen of the formamide is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. fiveable.meyoutube.com In contrast, under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. fiveable.mechemistrysteps.com The rate of hydrolysis is significantly influenced by pH. nih.govresearchgate.net For many amides, the rate of hydrolysis is slowest in the neutral pH range and increases at both low and high pH values. uregina.ca

The hydrolysis of this compound is expected to yield formic acid and 2-(phenylsulfanyl)aniline. The general mechanism for acid and base-catalyzed hydrolysis is depicted below:

Acid-Catalyzed Hydrolysis:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer and subsequent elimination of the amine.

Base-Catalyzed Hydrolysis:

Nucleophilic attack by a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the amide anion, followed by proton transfer.

The rate of hydrolysis is dependent on both pH and temperature. The following table illustrates the expected qualitative relationship between pH and the rate of hydrolysis for a typical amide at a constant temperature.

pH RangeCatalystExpected Rate of Hydrolysis
< 5Acid-catalyzedIncreases with decreasing pH
6 - 8Water-catalyzed (uncatalyzed)Slowest
> 9Base-catalyzedIncreases with increasing pH

Photochemical Degradation Studies

The photochemical degradation of this compound is likely to involve both the formamide and the diaryl thioether moieties. Aromatic sulfides are known to be susceptible to photooxidation. researchgate.net Irradiation in the presence of oxygen can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. researchgate.netnih.gov The reaction proceeds through the formation of a sulfide (B99878) radical cation upon photoexcitation. researchgate.net

Furthermore, photolysis of aromatic sulfur compounds can lead to the cleavage of the carbon-sulfur bond. acs.org This can result in the formation of various radical species that can then undergo further reactions to form a complex mixture of photoproducts.

Photooxidation of the Thioether: The sulfur atom can be oxidized to a sulfoxide and subsequently to a sulfone.

Photolytic Cleavage of the C-S Bond: This would lead to the formation of phenyl and 2-formamidophenyl radicals.

The following table summarizes potential photochemical degradation products of this compound.

Degradation PathwayPotential Products
PhotooxidationN-[2-(Phenylsulfinyl)phenyl]formamide, N-[2-(Phenylsulfonyl)phenyl]formamide
C-S Bond CleavageFormanilide (B94145), Thiophenol, Biphenyl

Thermal Decomposition Analysis

The thermal stability of this compound is dictated by the strengths of its covalent bonds. Formamide itself decomposes when heated above 100°C, with the decomposition products varying with temperature. wikipedia.org At lower temperatures (around 180-220°C), decomposition primarily yields carbon monoxide and ammonia. tandfonline.comtandfonline.comacs.org At higher temperatures, hydrogen cyanide and water can also be formed. wikipedia.org

The thioether linkage in diaryl thioethers is generally more thermally stable than the formamide group. However, at very high temperatures, homolytic fission of the C-S bonds can occur, leading to the formation of radical intermediates. cdnsciencepub.com

For this compound, thermal decomposition is expected to initiate at the formamide group. The likely decomposition products at moderately elevated temperatures would be carbon monoxide and 2-(phenylsulfanyl)aniline. At higher temperatures, cleavage of the C-S bond could also occur.

A summary of the expected thermal decomposition behavior is presented in the table below.

Temperature RangePrimary Decomposition PathwayMajor Products
Moderate (e.g., 180-250°C)Formamide decompositionCarbon monoxide, 2-(Phenylsulfanyl)aniline
High (> 250°C)Formamide decomposition and C-S bond cleavageCarbon monoxide, Ammonia, Hydrogen cyanide, Benzene, Thiophenol

Influence of Environmental Factors on Stability

Several environmental factors can influence the stability of this compound. These factors can accelerate the degradation processes described above.

pH: As discussed in the hydrolytic stability section, pH plays a crucial role. In aqueous environments, the compound will be least stable at acidic and alkaline pH values due to accelerated hydrolysis of the formamide group. nih.govresearchgate.net The thioether linkage is generally stable across a wide pH range. researchgate.net

Temperature: Increased temperature will accelerate the rates of both hydrolysis and thermal decomposition. numberanalytics.com The rate of chemical reactions, including degradation, generally increases with temperature.

UV Radiation: Exposure to sunlight, which contains UV radiation, can induce photochemical degradation. This is particularly relevant for the diaryl thioether moiety, which can undergo photooxidation and C-S bond cleavage. researchgate.net The presence of photosensitizers in the environment could also accelerate this process.

Presence of Oxidants: In the environment, the presence of oxidizing agents could promote the oxidation of the thioether to a sulfoxide or sulfone.

The combined effect of these factors can lead to a more rapid degradation of the compound in the environment.

Environmental FactorInfluence on StabilityDegradation Pathway(s) Affected
Acidic or Alkaline pHDecreased stabilityHydrolysis
Elevated TemperatureDecreased stabilityHydrolysis, Thermal Decomposition
UV RadiationDecreased stabilityPhotochemical Degradation
Oxidizing AgentsDecreased stabilityPhotooxidation of the thioether

Future Directions and Emerging Research Avenues for N 2 Phenylsulfanyl Phenyl Formamide Chemistry

Development of Novel Catalytic Systems for Efficient Transformations

The transformation of N-[2-(phenylsulfanyl)phenyl]formamide, particularly its cyclization to form the phenothiazine (B1677639) core, is a cornerstone of its synthetic utility. Future research will heavily focus on creating more efficient, sustainable, and selective catalytic systems to drive these transformations.

One promising area is the advancement of photoredox catalysis . unipr.it This strategy, which uses visible light to generate reactive radical intermediates, offers a green alternative to traditional, often harsh, thermal conditions. nih.gov Researchers are expected to explore organic dyes and transition metal complexes as photosensitizers to facilitate the C-S and C-N bond formations necessary for cyclization under exceptionally mild conditions. rsc.orgresearchgate.netvirginia.edu Such methods could improve yields, reduce waste, and allow for late-stage modifications of complex molecules. rsc.orgrsc.org

Another key direction is the development of catalysts based on abundant, non-toxic metals. While palladium and copper have been used, iron-catalyzed domino C–S/C–N cross-coupling reactions are emerging as an environmentally benign and efficient alternative for phenothiazine synthesis, addressing issues like poor regioselectivity and long reaction times seen with other catalysts. acs.org Future work will likely expand the roster of earth-abundant metal catalysts, focusing on ligand design to fine-tune reactivity and selectivity.

Dual catalysis systems, where two distinct catalytic cycles operate synergistically, also present a frontier for innovation. researchgate.net A combination of photoredox catalysis with transition metal catalysis, for instance, could unlock novel reaction pathways for this compound, enabling transformations that are not possible with either catalyst alone.

Catalytic SystemPotential AdvantageResearch Focus
Photoredox Catalysis Mild, green, high selectivityDevelopment of novel photosensitizers, application to C-S/C-N bond formation. unipr.itrsc.org
Earth-Abundant Metals Low cost, low toxicity, sustainableExploration of iron, nickel, and cobalt catalysts with tailored ligands. acs.org
Dual Catalysis Access to novel reactivityCombining photoredox and transition metal catalysts for unique transformations. researchgate.net

Exploration of New Synthetic Pathways and Reactivity Patterns

Beyond improving existing transformations, future research will aim to uncover entirely new synthetic routes and reactivity patterns for this compound. The inherent structure of the molecule, featuring a formamide (B127407), a thioether, and two aromatic rings, offers a rich playground for chemical exploration.

A significant focus will be on the asymmetric synthesis of chiral phenothiazine derivatives. Given the prevalence of chirality in pharmaceuticals, developing catalytic systems that can induce enantioselectivity during the cyclization of prochiral this compound derivatives is a critical goal. This could involve chiral ligands for metal catalysts or the use of organocatalysis.

Furthermore, researchers will likely investigate novel C-H activation strategies to functionalize the aromatic rings of this compound prior to or after cyclization. This would provide direct access to a wider array of substituted phenothiazines without the need for pre-functionalized starting materials, thereby increasing synthetic efficiency.

The reactivity of the formamide and thioether moieties themselves will also be a subject of deeper investigation. For example, exploring reactions that proceed via selective oxidation of the sulfur atom could lead to sulfoxide (B87167) or sulfone derivatives with unique properties. Similarly, transformations that leverage the formyl group as a handle for further functionalization could open doors to new classes of compounds. unipr.it

Integration with Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow manufacturing is revolutionizing the chemical and pharmaceutical industries. springerprofessional.denih.gov Integrating the synthesis and transformation of this compound with flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for straightforward scale-up. uc.ptmdpi.com

Future research will focus on developing robust flow protocols for the synthesis of this compound and its subsequent cyclization. nih.gov This involves optimizing parameters such as reaction time, temperature, and reagent stoichiometry in microreactors. nih.gov The use of immobilized catalysts or reagents in packed-bed reactors within a flow system could simplify purification and allow for catalyst recycling, further enhancing the sustainability of the process. innovationnewsnetwork.com

Pairing flow chemistry with automated synthesis platforms represents the next leap forward. researchgate.netbohrium.com These systems, controlled by computer algorithms, can perform multi-step syntheses, reaction optimization, and library generation with minimal human intervention. innovationnewsnetwork.comnih.gov An automated platform could rapidly synthesize a diverse library of this compound derivatives and screen various catalytic conditions for their efficient conversion to phenothiazines, dramatically accelerating the discovery of new compounds and synthetic methodologies. arborpharmchem.com

TechnologyKey BenefitFuture Application for this compound
Flow Chemistry Enhanced safety, control, and scalabilityDevelopment of continuous processes for synthesis and cyclization. springerprofessional.demdpi.com
Packed-Bed Reactors Simplified purification, catalyst reuseUse of immobilized catalysts for sustainable phenothiazine production.
Automated Synthesis High-throughput screening and optimizationRapid generation of derivative libraries and discovery of optimal reaction conditions. researchgate.netbohrium.com

Computational Design of this compound Derivatives with Tunable Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. The application of these methods, particularly Density Functional Theory (DFT), will be instrumental in designing the next generation of this compound derivatives. nih.govnih.govresearchgate.net

Future research will utilize computational screening to predict how different substituents on the aromatic rings will affect the electronic properties and, consequently, the reactivity of the molecule. nih.gov By modeling the transition states of key reactions, such as the cyclization to phenothiazine, researchers can rationally design derivatives that exhibit lower activation barriers, leading to faster and more efficient reactions. researchgate.netnih.gov DFT studies can elucidate reaction mechanisms, helping to explain experimental observations and guide the development of more effective catalysts. researchgate.netrsc.org

This in silico approach allows for the pre-selection of the most promising candidate molecules for synthesis, saving significant time and resources in the laboratory. For example, computational models could identify derivatives with altered redox potentials, making them more amenable to photoredox-catalyzed transformations. doi.org The ultimate goal is to create a feedback loop where computational predictions guide experimental work, and the results of those experiments are used to refine the computational models further.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. The development and application of advanced spectroscopic techniques for in situ reaction monitoring will provide unprecedented insights into the transformations of this compound.

Techniques such as Process Analytical Technology (PAT), which involves real-time analysis during manufacturing, are becoming standard in the pharmaceutical industry. wikipedia.orgstepscience.comlongdom.org Implementing PAT tools like in-line Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, or UV-Vis spectroscopy can track the concentration of reactants, intermediates, and products in real-time. mdpi.comrsc.orgnih.gov This data is invaluable for determining reaction endpoints, identifying transient intermediates, and building accurate kinetic models. spectroscopyonline.com

A particularly powerful emerging technique is the combination of in situ illumination with NMR and UV/Vis spectroscopy. nih.govresearchgate.net For the light-driven catalytic systems being developed for this compound, this combined approach would allow for the simultaneous, time-resolved detection of both diamagnetic species (reactants, products) by NMR and paramagnetic or transient photo-excited species by UV/Vis. nih.govrptu.de This would offer a complete picture of the reaction mechanism, accelerating the development of more efficient photochemical processes.

Spectroscopic ProbeInformation GainedFuture Application
In-line FTIR/Raman Real-time concentration profiles of key species.Process optimization, kinetic modeling, quality control in flow synthesis. rsc.org
In situ UV-Vis Detection of colored intermediates and photo-excited states.Mechanistic studies of photoredox-catalyzed reactions. mdpi.com
In situ NMR Structural confirmation of intermediates, quantitative reaction profiles. rptu.deElucidation of complex reaction networks and byproduct formation.
Combined UV-NMR Simultaneous detection of paramagnetic and diamagnetic species. nih.govComprehensive mechanistic investigation of photochemical transformations. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.